molecular formula C17H14FNO2 B6311854 N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide CAS No. 1357623-77-8

N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide

Cat. No.: B6311854
CAS No.: 1357623-77-8
M. Wt: 283.30 g/mol
InChI Key: ZUODCNRFOOUUSC-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is an organic compound belonging to the phthalimide family. Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a phthalimide core substituted with a 3-fluoro-4,5-dimethylbenzyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide typically involves the reaction of phthalic anhydride with 3-fluoro-4,5-dimethylbenzylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the phthalimide ring through a cyclization process. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and filtration, followed by drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme, thereby exhibiting herbicidal activity .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound with a simpler structure.

    Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.

    Thiazolidine-2,4-dione derivatives: Compounds with similar biological activities .

Uniqueness

N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is unique due to the presence of the 3-fluoro-4,5-dimethylbenzyl group, which imparts distinct chemical and physical properties. This substitution enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3-fluoro-4,5-dimethylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-10-7-12(8-15(18)11(10)2)9-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUODCNRFOOUUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)F)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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